1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound, which includes a combination of cyclopenta[d]pyrimidine and triazolo[4,3-b]pyridazine moieties, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopenta[d]pyrimidine and triazolo[4,3-b]pyridazine cores, followed by their coupling with piperazine.
Formation of Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Formation of Triazolo[4,3-b]pyridazine Core: This step typically involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.
Coupling with Piperazine: The final step involves the coupling of the two cores with piperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Shares the triazole moiety and exhibits similar biological activities.
Cyclopenta[d]pyrimidine Derivatives: Compounds with similar core structures and potential therapeutic applications.
Piperazine Derivatives: Compounds with piperazine moieties that are widely used in medicinal chemistry.
Uniqueness
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of cyclopenta[d]pyrimidine and triazolo[4,3-b]pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H26N8 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C20H26N8/c1-20(2,3)19-22-15-6-4-5-14(15)18(23-19)27-11-9-26(10-12-27)17-8-7-16-24-21-13-28(16)25-17/h7-8,13H,4-6,9-12H2,1-3H3 |
InChI Key |
BALYDGZQPYTZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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